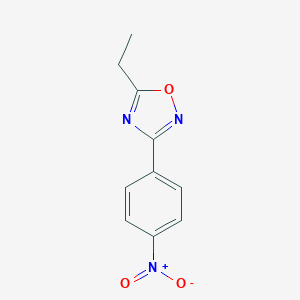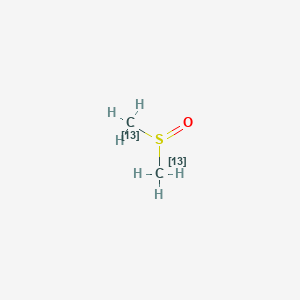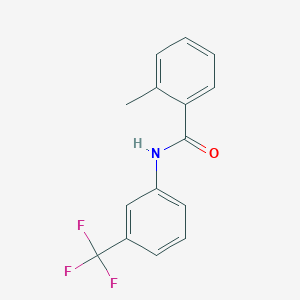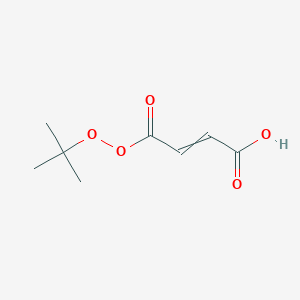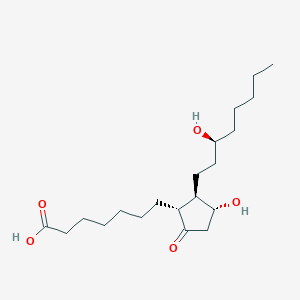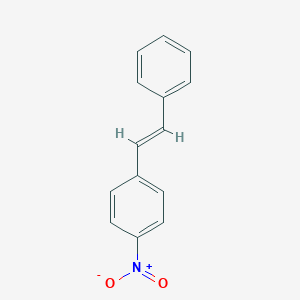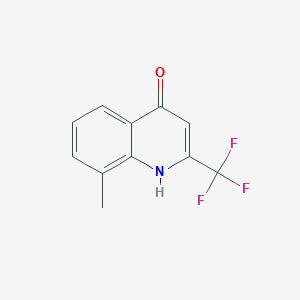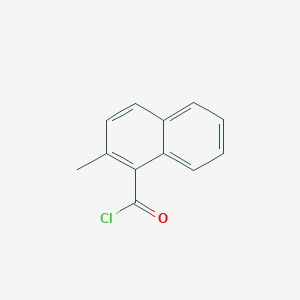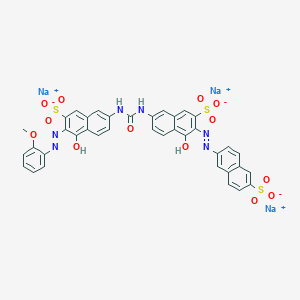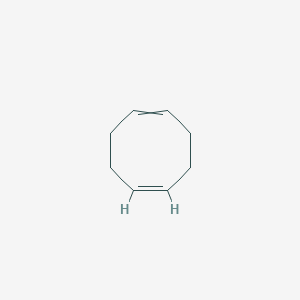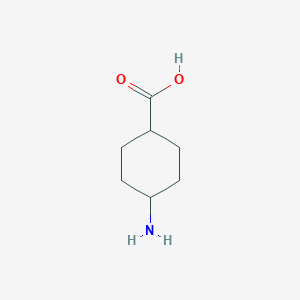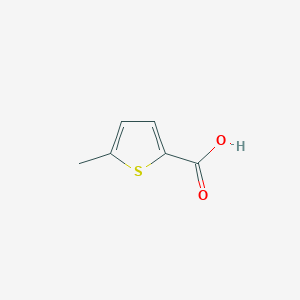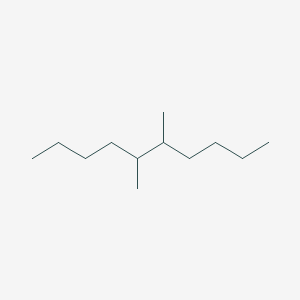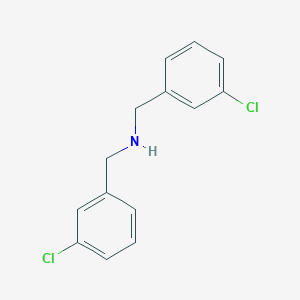
Methyl 8-(2-octylcyclopropyl)octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-(2-octylcyclopropyl)octanoate is a chemical compound with the molecular formula C20H38O2. It is a type of fatty acid ester that contains a cyclopropane ring, which is a three-membered carbon ring. This compound is known for its unique structure and properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 8-(2-octylcyclopropyl)octanoate can be synthesized through the cyclopropanation of octanoic acid derivatives. One common method involves the reaction of octanoic acid or its derivatives with cyclopropane rings under specific conditions. For example, the reaction can be carried out using a cyclopropanation reagent such as diazomethane in the presence of a catalyst like rhodium or copper complexes .
Industrial Production Methods
In industrial settings, the production of cyclopropaneoctanoic acid, 2-octyl-, methyl ester typically involves large-scale cyclopropanation reactions. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 8-(2-octylcyclopropyl)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Methyl 8-(2-octylcyclopropyl)octanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on metabolic pathways.
作用機序
The mechanism of action of cyclopropaneoctanoic acid, 2-octyl-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing processes such as lipid storage and energy production. The cyclopropane ring in its structure can also affect its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Cyclopropaneoctanoic acid, 2-hexyl-, methyl ester: Similar in structure but with a hexyl group instead of an octyl group.
Cyclopropanetetradecanoic acid, 2-octyl-, methyl ester: Contains a longer carbon chain compared to cyclopropaneoctanoic acid, 2-octyl-, methyl ester.
Uniqueness
Methyl 8-(2-octylcyclopropyl)octanoate is unique due to its specific cyclopropane ring structure and the presence of an octyl group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
10152-62-2 |
|---|---|
分子式 |
C20H38O2 |
分子量 |
310.5 g/mol |
IUPAC名 |
methyl 8-(2-octylcyclopropyl)octanoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3 |
InChIキー |
WKDUVICSOMXTKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OC |
正規SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


